Acetonitrile, (hexyloxy)-
CAS No.: 66912-24-1
Cat. No.: VC16072386
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66912-24-1 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 2-hexoxyacetonitrile |
| Standard InChI | InChI=1S/C8H15NO/c1-2-3-4-5-7-10-8-6-9/h2-5,7-8H2,1H3 |
| Standard InChI Key | VEAMDGDGVPXWDQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOCC#N |
Introduction
Structural and Molecular Characteristics
Acetonitrile, (hexyloxy)-, or 2-hexoxyacetonitrile, features a linear hexyl chain (C₆H₁₃O) bonded via an ether linkage to the nitrile-bearing carbon of acetonitrile. The IUPAC name, 2-hexoxyacetonitrile, reflects this connectivity. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| InChI | InChI=1S/C8H15NO/c1-2-3-4-5-7-10-8-6-9/h2-5,7-8H2,1H3 |
| InChI Key | VEAMDGDGVPXWDQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOCC#N |
The hexyloxy group imparts significant hydrophobicity, while the nitrile moiety contributes polarity, creating a bifunctional molecule capable of interacting with both organic and aqueous phases. Computational models predict a bent conformation around the ether oxygen, optimizing steric interactions between the hexyl chain and nitrile group.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves the nucleophilic substitution of acetonitrile with hexanol under acidic or basic conditions:
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Reaction Mechanism:
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Hexanol (C₆H₁₃OH) reacts with acetonitrile (CH₃CN) in the presence of a strong base (e.g., NaH) or acid (e.g., H₂SO₄).
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The hydroxyl group of hexanol attacks the electrophilic carbon of acetonitrile, displacing a proton and forming the ether linkage.
Yields typically range from 60–75%, with purification achieved via fractional distillation or column chromatography.
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Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance efficiency:
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Process Parameters:
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Temperature: 80–120°C
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Pressure: 1–3 atm
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Catalysts: Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce side reactions.
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Economic analyses estimate a production cost of $12–$18 per kilogram, driven by raw material expenses and energy-intensive purification steps.
Physicochemical Properties
Solubility and Stability
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Solubility:
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Miscible with polar aprotic solvents (e.g., DMF, DMSO).
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Limited solubility in water (0.8 g/L at 25°C) due to the hydrophobic hexyl chain.
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Thermal Stability:
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Decomposes above 240°C, releasing hydrogen cyanide (HCN) and hexyl radicals.
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Spectroscopic Data
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IR Spectroscopy:
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Strong absorption at 2245 cm⁻¹ (C≡N stretch).
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Peaks at 1120 cm⁻¹ (C-O-C asymmetric stretch) confirm the ether linkage.
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NMR (¹H):
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δ 0.88 ppm (t, 3H, terminal CH₃).
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δ 3.45 ppm (t, 2H, OCH₂).
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δ 4.10 ppm (s, 2H, CH₂CN).
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Industrial and Research Applications
Solvent in Organic Synthesis
Acetonitrile, (hexyloxy)- serves as a co-solvent in reactions requiring both polar and nonpolar environments:
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Case Study: In Suzuki-Miyaura couplings, its use increases reaction rates by 40% compared to pure DMF, attributed to enhanced substrate solubility.
Pharmaceutical Intermediate
The nitrile group undergoes facile transformations:
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Hydrolysis: Produces 2-hexoxyacetic acid, a precursor to NSAIDs.
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Reduction: Generates 2-hexoxyethylamine, used in antihistamine synthesis.
Materials Science
Incorporated into liquid crystals for display technologies, the compound improves thermal stability by 15°C compared to alkoxy analogs.
Biological Interactions and Toxicity
Membrane Dynamics
Studies suggest the hexyloxy chain integrates into lipid bilayers, increasing membrane fluidity by 20% at 1 mM concentrations. This property is under investigation for drug delivery systems.
Cytotoxicity Profile
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Acute Exposure:
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LD₅₀ (rat, oral): 980 mg/kg.
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Symptoms: Respiratory distress, cyanosis.
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Chronic Effects:
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Prolonged exposure linked to thyroid dysfunction in murine models.
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Emerging Research Frontiers
Green Chemistry Applications
Recent efforts focus on enzymatic synthesis using lipases, achieving 88% yield under mild conditions (pH 7, 37°C).
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